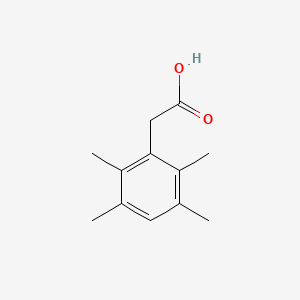
2-(2,3,5,6-Tetramethylphenyl)acetic acid
説明
2-(2,3,5,6-Tetramethylphenyl)acetic acid (CAS: 37051-68-6) is a substituted phenylacetic acid derivative characterized by four methyl groups symmetrically positioned on the aromatic ring (2,3,5,6-positions). This sterically hindered structure significantly influences its physicochemical properties, reactivity, and applications. The compound is synthesized via nucleophilic substitution or ester hydrolysis reactions, often requiring acidic or catalytic conditions . Its poor solubility in polar solvents, attributed to the bulky aromatic backbone, necessitates specialized purification methods like recrystallization .
特性
CAS番号 |
37051-68-6 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
2-(2,3,5,6-tetramethylphenyl)acetic acid |
InChI |
InChI=1S/C12H16O2/c1-7-5-8(2)10(4)11(9(7)3)6-12(13)14/h5H,6H2,1-4H3,(H,13,14) |
InChIキー |
CJALGXCLNXAAAC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)CC(=O)O)C)C |
正規SMILES |
CC1=CC(=C(C(=C1C)CC(=O)O)C)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetramethylphenyl)acetic acid typically involves the alkylation of acetic acid derivatives with 2,3,5,6-tetramethylbenzyl halides. One common method includes the reaction of 2,3,5,6-tetramethylbenzyl chloride with sodium acetate in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
2,3,5,6-Tetramethylbenzyl chloride+Sodium acetate→2-(2,3,5,6-Tetramethylphenyl)acetic acid+Sodium chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-(2,3,5,6-Tetramethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-(2,3,5,6-tetramethylphenyl)ketone or 2-(2,3,5,6-tetramethylphenyl)carboxylic acid.
Reduction: Formation of 2-(2,3,5,6-tetramethylphenyl)ethanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
科学的研究の応用
2-(2,3,5,6-Tetramethylphenyl)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 2-(2,3,5,6-Tetramethylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to a biological response.
類似化合物との比較
Structural Analogs and Derivatives
Table 1: Key Structural Analogs and Derivatives
Physicochemical Properties
Solubility and Crystallinity
- 2-(2,3,5,6-Tetramethylphenyl)acetic acid exhibits poor solubility in polar solvents (e.g., water, methanol) due to steric hindrance and hydrophobic methyl groups. This contrasts with 2-(4-methoxyphenyl)acetic acid, which has moderate polarity due to the electron-donating methoxy group .
- 2-[(3,4,5-Triphenyl)phenyl]acetic acid shares solubility challenges, requiring non-polar solvents for synthesis and purification .
Thermal Stability
- The tetramethylphenyl derivative has a higher melting point (~108–110°C inferred from analogs) compared to 2-(2,3-dimethylphenyl)acetic acid (lower due to reduced symmetry and molecular weight) .
Table 2: Reaction Conditions and Outcomes
- Steric Effects : The tetramethylphenyl group hinders electrophilic substitution, favoring esterification over benzylic functionalization in polar solvents .
- Catalytic Efficiency : Acidic hydrolysis (e.g., HCl/TiCl4) is more effective for converting amides to carboxylic acids in hindered analogs compared to alkaline conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


